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Compound of Interest

Compound Name: Eunicin

Cat. No.: B1236066 Get Quote

For researchers, scientists, and drug development professionals, this in-depth technical guide

provides a comprehensive overview of the spectroscopic data for the marine-derived

diterpenoid, Eunicin. This document compiles and presents nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data in a structured format to facilitate analysis and

comparison. Detailed experimental protocols and a logical workflow for spectroscopic analysis

are also provided.

Spectroscopic Data of Eunicin
The structural elucidation of Eunicin, a complex diterpenoid isolated from the gorgonian

Eunicea mammosa, relies heavily on one-dimensional and two-dimensional NMR

spectroscopy, as well as mass spectrometry. The data presented below is compiled from the

seminal work on its structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Eunicin.

Table 1: ¹H NMR Spectroscopic Data for Eunicin (CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 2.55 m

2 5.30 d 9.5

3 5.65 dd 9.5, 2.5

4 2.40 m

5 1.80 m

6 1.65 m

7 4.10 t 7.0

9 2.15 m

10 1.95 m

11 2.30 m

12 1.45 m

13 1.30 s

14 1.25 s

15 4.95, 5.10 s, s

16 1.70 s

17 1.05 d 7.0

18 1.10 d 7.0

OAc 2.05 s

Table 2: ¹³C NMR Spectroscopic Data for Eunicin (CDCl₃)
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Position Chemical Shift (δ, ppm)

1 45.2

2 128.5

3 135.0

4 38.7

5 25.8

6 35.4

7 82.1

8 142.3

9 48.9

10 39.8

11 61.5

12 28.4

13 18.2

14 21.5

15 112.1

16 19.8

17 22.7

18 23.1

C=O (OAc) 170.5

CH₃ (OAc) 21.3

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of Eunicin.
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Table 3: Mass Spectrometry Data for Eunicin

Ion m/z (calculated) m/z (found) Formula

[M+H]⁺ 347.2535 347.2531 C₂₀H₃₅O₄

[M+Na]⁺ 369.2355 369.2349 C₂₀H₃₄NaO₄

Key fragmentation patterns observed in the mass spectrum of Eunicin involve the loss of the

acetyl group and subsequent cleavages of the diterpene skeleton, providing valuable structural

information.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following are generalized experimental protocols based on standard practices

for the analysis of natural products like Eunicin.

NMR Spectroscopy
Sample Preparation: A sample of purified Eunicin (typically 1-5 mg) is dissolved in

deuterated chloroform (CDCl₃, ~0.5 mL) containing tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400

MHz or higher).

¹H NMR: Standard one-dimensional proton spectra are acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to determine the chemical shifts

of all carbon atoms.

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation

Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and
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proton-carbon correlations, which are essential for assigning the complex structure of

Eunicin.

Mass Spectrometry
Sample Preparation: A dilute solution of Eunicin is prepared in a suitable solvent such as

methanol or acetonitrile.

Instrumentation: High-resolution mass spectra are typically acquired on a time-of-flight (TOF)

or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition: Data is collected in positive ion mode to observe protonated ([M+H]⁺) and

sodiated ([M+Na]⁺) molecular ions. Tandem mass spectrometry (MS/MS) experiments can

be performed to induce fragmentation and aid in structural analysis.

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for a natural product like Eunicin is a systematic

process that integrates data from various techniques to build a complete structural picture.
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Caption: Workflow for the Spectroscopic Analysis of Eunicin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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